molecular formula C24H34O7 B1206636 Clerodin

Clerodin

Cat. No. B1206636
M. Wt: 434.5 g/mol
InChI Key: CNIWQELMLPUFOS-NVSXQWMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clerodin is a diterpenoid isolated from Ajuga bracteosa. It has a role as a plant metabolite. It is an acetate ester, a diterpenoid, a furofuran, a spiro-epoxide and a cyclic acetal.

Scientific Research Applications

  • Microtubule Destabilization and Plant Polyploidy : Clerodin has been found to cause microtubule destabilization, leading to mitotic abnormalities and G2/M phase arrest in cells. It has a similar action to colchicine, a known microtubule destabilizing agent. This property of clerodin makes it a potential agent for inducing polyploidy in plants, which can be beneficial in plant breeding programs (Roy et al., 2020).

  • Synthetic Chemistry : Clerodin has been a subject of interest in synthetic chemistry, with studies focusing on the synthesis of its precursors and intermediates. This research is crucial for understanding its structure and potentially developing derivatives with enhanced properties (Lallemand et al., 2002).

  • Anticancer and Antioxidant Potential : Research has explored the binding potential of clerodin with target proteins, its anticancer mechanism, and antioxidant properties, particularly against human breast carcinoma cells. These findings suggest clerodin's potential as an anticancer agent (Pakrashy et al., 2022).

  • Insect Antifeedant and Growth Inhibition : Clerodin has shown significant antifeedant and growth inhibitory effects against various insect species. This application is particularly relevant in the field of agricultural pest management (Krishna Kumari et al., 2003).

  • Antifungal Activity : Neo-clerodane diterpenoids, including clerodin, have been isolated from various plants and tested for their antifungal activity against plant pathogenic fungi, indicating their potential use in controlling fungal diseases in agriculture (Cole et al., 1991).

  • Medicinal Importance in Traditional Medicine : Clerodin has been identified in Clerodendrum infortunatum, a plant used in traditional medicine for various treatments, including as a tonic and anthelmintic agent. The presence of clerodin contributes to the plant's medicinal properties (Rajurkar, 2010).

properties

Product Name

Clerodin

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

[(4R,4aR,5S,7R,8S,8aR)-8-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate

InChI

InChI=1S/C24H34O7/c1-14-10-20(30-16(3)26)24(13-28-15(2)25)18(6-5-8-23(24)12-29-23)22(14,4)19-11-17-7-9-27-21(17)31-19/h7,9,14,17-21H,5-6,8,10-13H2,1-4H3/t14-,17-,18-,19+,20+,21+,22+,23+,24+/m1/s1

InChI Key

CNIWQELMLPUFOS-NVSXQWMQSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3C[C@H]4C=CO[C@H]4O3)CCC[C@]25CO5)COC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C2(C(C1(C)C3CC4C=COC4O3)CCCC25CO5)COC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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